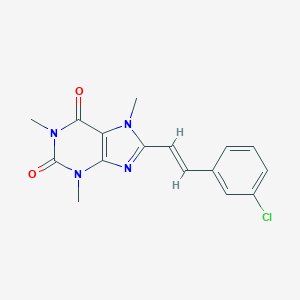

8-(3-Chlorostyryl)caffeine

Description

adenosine antagonist

Structure

3D Structure

Properties

IUPAC Name |

8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4O2/c1-19-12(8-7-10-5-4-6-11(17)9-10)18-14-13(19)15(22)21(3)16(23)20(14)2/h4-9H,1-3H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWFIUAVMCNYPG-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)/C=C/C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60872447 | |

| Record name | 8-[(1E)-3-Chlorostyryl]caffeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147700-11-6, 148589-13-3 | |

| Record name | 8-(3-Chlorostyryl)caffeine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147700-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(3-Chlorostyryl)caffeine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148589133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-[(1E)-3-Chlorostyryl]caffeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 8-(3-Chlorostyryl)caffeine (CSC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(3-Chlorostyryl)caffeine (CSC) is a potent and selective small molecule that has garnered significant interest within the scientific community, particularly in the field of neuropharmacology. This technical guide provides a comprehensive overview of the core mechanism of action of CSC, focusing on its dual role as a selective antagonist of the adenosine (B11128) A2A receptor and an inhibitor of monoamine oxidase B (MAO-B). This document synthesizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to serve as a valuable resource for researchers and professionals in drug development.

Introduction

This compound, a derivative of caffeine, is a xanthine-based compound recognized for its high affinity and selectivity as an antagonist for the adenosine A2A receptor.[1][2][3] Beyond its well-established A2A receptor antagonism, CSC has also been identified as a potent inhibitor of monoamine oxidase B (MAO-B).[1][4][5] This dual mechanism of action positions CSC as a compound of interest for therapeutic strategies targeting neurodegenerative disorders, most notably Parkinson's disease.[4][6] In preclinical models of Parkinson's disease, such as the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model, CSC has demonstrated neuroprotective effects.[5][7] This guide will delve into the molecular interactions and signaling pathways modulated by CSC.

Core Mechanism of Action

The pharmacological effects of this compound stem from two primary molecular targets:

-

Selective Adenosine A2A Receptor Antagonism: CSC acts as a competitive antagonist at the adenosine A2A receptor.[2][3] These G-protein coupled receptors are highly expressed in the basal ganglia, particularly in the striatum, where they are co-localized with dopamine (B1211576) D2 receptors on GABAergic neurons.[8] Adenosine, an endogenous neuromodulator, stimulates A2A receptors, leading to an increase in intracellular cyclic AMP (cAMP) via the activation of adenylyl cyclase.[8] This signaling cascade ultimately counteracts the effects of dopamine at D2 receptors, leading to reduced motor activity. By blocking the A2A receptor, CSC inhibits the effects of endogenous adenosine, thereby potentiating dopaminergic neurotransmission and promoting motor activity.[8]

-

Monoamine Oxidase B (MAO-B) Inhibition: CSC has been shown to be a potent and specific inhibitor of MAO-B, an enzyme primarily located in the outer mitochondrial membrane of astrocytes.[5][7] MAO-B is responsible for the oxidative deamination of several key neurotransmitters, including dopamine. By inhibiting MAO-B, CSC prevents the breakdown of dopamine in the brain, leading to increased synaptic availability of this neurotransmitter.[5] This action is particularly relevant in the context of Parkinson's disease, which is characterized by a significant loss of dopaminergic neurons. The inhibition of MAO-B by CSC is independent of its action on adenosine A2A receptors.[7]

Quantitative Data

The binding affinity and inhibitory potency of this compound have been quantified in various in vitro studies. The following tables summarize these key quantitative parameters.

Table 1: Adenosine Receptor Binding Affinity of this compound

| Receptor Subtype & Species | Assay Type | Radioligand | Ki / Kb (nM) | Reference |

| Rat Adenosine A2A | Radioligand Binding | [3H]CGS 21680 | 54 | [1][4] |

| Rat Adenosine A1 | Radioligand Binding | [3H]CHA | 28200 | [1][4] |

| Rat Adenosine A2d (PC12 cells) | Adenylate Cyclase Assay | - | 60 | [8] |

| Rat Adenosine A1 (adipocytes) | Adenylate Cyclase Assay | - | 1300 | [8] |

Table 2: Monoamine Oxidase B (MAO-B) Inhibition by this compound

| Enzyme Source | Assay Type | Ki (nM) | Reference |

| Mouse Brain Mitochondria | In vitro MAO activity assay | ~100 | [1][4][7] |

| Baboon MAO-B | In vitro MAO activity assay | 80.6 | [9] |

Signaling Pathways and Experimental Workflow

Signaling Pathways

The dual mechanism of action of CSC involves distinct signaling pathways. The following diagrams illustrate the antagonism of the adenosine A2A receptor and the inhibition of MAO-B.

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing the activity of CSC.

Detailed Experimental Protocols

Radioligand Binding Assay for Adenosine A2A Receptor Affinity

This protocol is a generalized procedure for determining the binding affinity of CSC to the adenosine A2A receptor.

-

Membrane Preparation:

-

Homogenize tissue rich in A2A receptors (e.g., rat striatum) or membranes from cells overexpressing the receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the prepared membranes, a radiolabeled A2A receptor ligand (e.g., [3H]CGS 21680), and varying concentrations of CSC.

-

For determining non-specific binding, include wells with a high concentration of a non-radiolabeled A2A receptor agonist or antagonist (e.g., NECA).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the CSC concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of CSC that inhibits 50% of the specific radioligand binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo MPTP Mouse Model of Parkinson's Disease

This protocol outlines a general procedure for evaluating the neuroprotective effects of CSC in a mouse model of Parkinson's disease.

-

Animal Model:

-

Use a mouse strain susceptible to MPTP-induced neurotoxicity (e.g., C57BL/6).

-

House the animals under standard laboratory conditions with ad libitum access to food and water.

-

-

Drug Administration:

-

Dissolve CSC in a suitable vehicle (e.g., a mixture of Alkamuls EL-620 and saline).[8]

-

Administer CSC to the mice via intraperitoneal (i.p.) injection at a predetermined dose (e.g., 5 mg/kg).[8]

-

Administer MPTP (e.g., 20 mg/kg, i.p.) at a specified time relative to the CSC administration. A common regimen involves multiple MPTP injections over a single day.

-

-

Behavioral Assessment (Locomotor Activity):

-

At a set time point after MPTP administration, place individual mice in an open-field activity chamber.

-

Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 30 minutes) using an automated tracking system.

-

-

Neurochemical Analysis:

-

Following the behavioral assessment, euthanize the mice and dissect the striata.

-

Homogenize the striatal tissue and analyze the levels of dopamine and its metabolites (e.g., DOPAC, HVA) using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

-

Data Analysis:

-

Compare the locomotor activity and striatal dopamine levels between different treatment groups (e.g., vehicle, CSC alone, MPTP + vehicle, MPTP + CSC) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

Conclusion

This compound exhibits a compelling dual mechanism of action as a selective adenosine A2A receptor antagonist and a potent monoamine oxidase B inhibitor. This unique pharmacological profile makes it a valuable tool for investigating the roles of adenosinergic and dopaminergic systems in the central nervous system and a promising lead compound for the development of novel therapeutics for neurodegenerative diseases like Parkinson's disease. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to further explore the therapeutic potential of CSC and related compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Neuroprotection by caffeine: Time course and role of its metabolites in the MPTP model of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]

- 4. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of monoamine oxidase B by analogues of the adenosine A2A receptor antagonist (E)-8-(3-chlorostyryl)caffeine (CSC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. meliordiscovery.com [meliordiscovery.com]

An In-depth Technical Guide to the Synthesis and Characterization of 8-(3-Chlorostyryl)caffeine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 8-(3-Chlorostyryl)caffeine (CSC), a potent and selective antagonist of the A2A adenosine (B11128) receptor and an inhibitor of monoamine oxidase B (MAO-B). This document details the chemical properties, synthesis protocols, and analytical characterization of CSC. It is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, particularly those focused on neurodegenerative disorders like Parkinson's disease.

Introduction

This compound, also known as CSC, is a synthetic xanthine (B1682287) derivative that has garnered significant interest in the scientific community for its dual pharmacological activities.[1][2] As a highly selective antagonist of the A2A adenosine receptor, it plays a crucial role in modulating dopaminergic neurotransmission, making it a promising candidate for the treatment of Parkinson's disease and other neurological conditions.[2] Furthermore, its ability to inhibit monoamine oxidase B (MAO-B) adds to its therapeutic potential by preventing the degradation of dopamine (B1211576) in the brain.[2] This guide outlines the essential technical details for the preparation and comprehensive analysis of this important research compound.

Chemical and Physical Properties

This compound is a crystalline solid with the molecular formula C₁₆H₁₅ClN₄O₂ and a molecular weight of 330.77 g/mol .[3] Its systematic IUPAC name is 8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione.[3]

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₅ClN₄O₂ | [3] |

| Molecular Weight | 330.77 g/mol | [3] |

| IUPAC Name | 8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione | [3] |

| CAS Number | 147700-11-6 | [4] |

| Appearance | White solid | [4] |

| Purity | ≥98% (HPLC) | [4] |

| Solubility | Soluble in DMSO | [4] |

| Storage | -20°C, protect from light | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Horner-Wadsworth-Emmons reaction, a reliable method for the stereoselective formation of E-alkenes. The general synthetic approach involves the reaction of an 8-caffeine-derived phosphonate (B1237965) with 3-chlorobenzaldehyde (B42229). An alternative and widely used method is the Heck reaction, which couples a vinyl derivative with an aryl halide.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

This protocol is based on established methods for the synthesis of 8-styrylxanthines.

Step 1: Synthesis of 8-Bromocaffeine

-

Procedure: Caffeine is brominated using a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine in acetic acid, to yield 8-bromocaffeine.[5] The reaction is typically carried out at room temperature or with gentle heating.

-

Work-up and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a suitable solvent (e.g., water, ethanol) to remove impurities, and dried.

Step 2: Synthesis of Diethyl (1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methylphosphonate

-

Procedure: 8-Bromocaffeine is reacted with triethyl phosphite (B83602) in a high-boiling point solvent, such as toluene (B28343) or xylene, under reflux conditions (Arbuzov reaction).

-

Work-up and Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica (B1680970) gel.

Step 3: Synthesis of this compound

-

Procedure: To a solution of the caffeine-8-diethylphosphonate in an anhydrous aprotic solvent (e.g., tetrahydrofuran, DMF), a strong base (e.g., sodium hydride, potassium tert-butoxide) is added at 0°C to generate the phosphonate ylide. After stirring for a short period, a solution of 3-chlorobenzaldehyde in the same solvent is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound as a white solid.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for this compound.

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the three methyl groups of the caffeine core (singlets, ~3.2-4.0 ppm), the vinyl protons (doublets, ~7.0-8.0 ppm), and the aromatic protons of the chlorostyryl moiety (multiplets, ~7.2-7.8 ppm). |

| ¹³C NMR | Resonances for the carbonyl carbons (~151, 155 ppm), the carbons of the purine (B94841) ring, the vinyl carbons, and the carbons of the chlorophenyl ring.[3] |

| FTIR (cm⁻¹) | Characteristic peaks for C=O stretching (around 1650-1700 cm⁻¹), C=C stretching of the vinyl group and aromatic ring, and C-H stretching of the methyl and aromatic groups. |

| Mass Spec. (EI) | Molecular ion peak (M⁺) at m/z 330, corresponding to the molecular weight of the compound.[3] |

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. A purity of ≥98% is generally required for in vitro and in vivo studies.

Biological Activity and Signaling Pathway

This compound is a potent and selective A2A adenosine receptor antagonist.[1][2] The antagonism of the A2A receptor by CSC is a key mechanism for its potential therapeutic effects in Parkinson's disease.

Receptor Binding Affinity

| Receptor | Kᵢ (nM) | Reference |

| Rat A2A Adenosine Receptor | 54 | [1] |

| Rat A₁ Adenosine Receptor | 28,200 | [1] |

A2A Adenosine Receptor Signaling Pathway

The A2A adenosine receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This in turn activates Protein Kinase A (PKA), which phosphorylates various downstream targets. By blocking this receptor, this compound prevents this signaling cascade.

Caption: A2A adenosine receptor signaling pathway and the inhibitory action of CSC.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The described synthetic route via the Horner-Wadsworth-Emmons reaction offers a reliable method for its preparation. The comprehensive characterization data and an understanding of its mechanism of action are crucial for its application in pharmacological research and drug development. The potent and selective antagonism of the A2A adenosine receptor, coupled with MAO-B inhibition, positions CSC as a valuable tool for investigating novel therapeutic strategies for neurodegenerative diseases.

References

- 1. Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Chlorostyrylcaffeine - Wikipedia [en.wikipedia.org]

- 3. This compound | C16H15ClN4O2 | CID 5353365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound =98 HPLC,solid 147700-11-6 [sigmaaldrich.com]

- 5. Design, synthesis, anticancer and in silico assessment of 8-caffeinyl-triazolylmethoxy hybrid conjugates - PMC [pmc.ncbi.nlm.nih.gov]

8-(3-Chlorostyryl)caffeine: A Technical Guide to a Selective A2A Adenosine Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 8-(3-Chlorostyryl)caffeine (CSC), a potent and selective antagonist of the A2A adenosine (B11128) receptor. This document consolidates key quantitative data, details the experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Concepts

This compound is a xanthine (B1682287) derivative that exhibits high affinity and selectivity for the adenosine A2A receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including vasodilation, inflammation, and neurotransmitter release.[1][2] Its ability to selectively block the A2A receptor has made it a valuable tool in neuroscience research, particularly in studies related to Parkinson's disease and other neurodegenerative disorders.[3][4] CSC has been shown to be neuroprotective in the MPTP model of Parkinson's disease and can attenuate neurotoxicity through its dual action as an A2A antagonist and a monoamine oxidase B (MAO-B) inhibitor.[3][5]

Quantitative Data Summary

The following tables summarize the binding affinity (Ki) and functional antagonism (Kb/IC50) of this compound for various adenosine receptor subtypes. This data highlights the compound's selectivity for the A2A receptor.

| Binding Affinity Data | |||

| Compound | Receptor Subtype | Ki (nM) | Source Organism/Tissue |

| This compound (CSC) | Adenosine A2A | 54 | Rat Striatum |

| This compound (CSC) | Adenosine A1 | 28200 | Rat Cerebral Cortex |

| This compound (CSC) | Monoamine Oxidase B (MAO-B) | ~100 | Not Specified |

Table 1: Binding affinity (Ki) of CSC for rat adenosine A1 and A2A receptors and for MAO-B. Data sourced from Tocris Bioscience and R&D Systems.[3][5]

| Functional Antagonism Data | |||

| Compound | Receptor Subtype | Kb (nM) | Cell Line/Tissue |

| This compound (CSC) | Adenosine A2a | 60 | Rat Pheochromocytoma Cells |

| This compound (CSC) | Adenosine A1 | 1300 | Rat Adipocytes |

Table 2: Functional antagonism (Kb) of CSC in reversing agonist effects on adenylyl cyclase. Data sourced from Jacobson et al. (1993).[6][7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the A2A adenosine receptor signaling pathway and the general workflows for the key experiments used to characterize this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]

- 4. Using caffeine and other adenosine receptor antagonists and agonists as therapeutic tools against neurodegenerative diseases: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. This compound (CSC) is a selective A2-adenosine antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound (CSC) is a selective A2-adenosine antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Dual Inhibition of MAO-B and A2A Receptors by Chalcone-Based Compounds: A Technical Guide for Drug Discovery

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the emerging potential of chalcone-based compounds (CSCs) as dual inhibitors of two critical targets in the progression of neurodegenerative diseases: monoamine oxidase B (MAO-B) and the adenosine (B11128) A2A receptor (A2A). The simultaneous modulation of these two systems presents a promising, multi-faceted therapeutic strategy for conditions such as Parkinson's disease, aiming to provide both symptomatic relief and potentially disease-modifying effects.

Introduction: The Rationale for Dual Target Inhibition

Neurodegenerative disorders are complex and multifactorial, often involving the dysregulation of multiple signaling pathways. This complexity underscores the limitations of single-target therapies and highlights the need for multi-target-directed ligands (MTDLs). The dual inhibition of MAO-B and A2A receptors is a particularly compelling approach for Parkinson's disease for the following reasons:

-

MAO-B Inhibition: Located in the outer mitochondrial membrane, MAO-B is a key enzyme in the degradation of dopamine (B1211576) in the brain. Its inhibition increases dopaminergic neurotransmission, which is crucial for alleviating the motor symptoms of Parkinson's disease. Furthermore, the oxidative deamination of dopamine by MAO-B produces reactive oxygen species (ROS), contributing to oxidative stress and neurodegeneration. Thus, inhibiting MAO-B can be both symptomatic and neuroprotective.

-

A2A Receptor Antagonism: A2A receptors are highly expressed in the striatum, where they are co-localized with dopamine D2 receptors on GABAergic neurons. Activation of A2A receptors antagonizes D2 receptor function, thereby inhibiting motor activity. Antagonists of the A2A receptor can restore the balance of the basal ganglia circuitry, improving motor function in Parkinson's disease patients.

A single molecule capable of concurrently inhibiting MAO-B and antagonizing A2A receptors could offer a synergistic therapeutic effect, potentially leading to improved efficacy and a better side-effect profile compared to combination therapies. Chalcones, a class of naturally occurring and synthetic compounds characterized by an α,β-unsaturated ketone core, have emerged as a promising scaffold for the development of such dual-acting agents.[1][2][3]

Quantitative Data on Chalcone-Based Inhibitors

While the literature strongly supports the potential for dual inhibition, to date, no single study has reported the synthesis and evaluation of a specific chalcone-based compound for potent dual inhibitory activity against both MAO-B and A2A receptors with corresponding quantitative data. However, extensive research has been conducted on chalcones as inhibitors of each target individually, providing a strong foundation for the rational design of dual-acting ligands.

Chalcone-Based Monoamine Oxidase B (MAO-B) Inhibitors

Chalcones represent a well-established class of potent, often selective, and reversible MAO-B inhibitors.[4][5] The following table summarizes the inhibitory activity of representative chalcone (B49325) derivatives against human MAO-B (hMAO-B).

| Compound ID | Substitution Pattern | IC50 (µM) | Ki (µM) | Selectivity Index (SI) vs. MAO-A | Reference |

| MO1 | 4-morpholinophenyl on Ring A, unsubstituted on Ring B | 0.030 | 0.018 (mixed-type) | >1333.3 | [4] |

| 4g | Piperazine-linked, acetyl group on Ring B | 0.114 | - | - | [6] |

| ChC4 | Coumarin hybrid, 3'-OH on Ring B | 0.76 | - | Selective for MAO-B | [7][8] |

| PC10 | Piperazine-substituted, 4'-F on Ring B | 0.65 | 0.63 (competitive) | - | [5] |

| PC11 | Piperazine-substituted, 4'-CF3 on Ring B | 0.71 | 0.53 (competitive) | - | [5] |

Chalcone-Based Adenosine A2A Receptor Antagonists

Research into chalcones as A2A receptor antagonists is an emerging area. While extensive quantitative data comparable to that for MAO-B inhibition is not yet available, preliminary studies have identified chalcone derivatives with affinity for adenosine receptors. It has been noted that chalcones are promising as antagonists of adenosine A1 and/or A2A receptors.[1][2][3] Further structure-activity relationship (SAR) studies are required to optimize the potency and selectivity of this scaffold for the A2A receptor.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of chalcone-based compounds as inhibitors of MAO-B and antagonists of A2A receptors.

MAO-B Inhibition Assay (Fluorometric Method)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against human MAO-B.

Objective: To determine the IC50 value of a test compound for MAO-B.

Materials:

-

Recombinant human MAO-B enzyme

-

Substrate: Benzylamine (B48309)

-

Amplex® Red reagent (10-Acetyl-3,7-dihydroxyphenoxazine)

-

Horseradish peroxidase (HRP)

-

Test compounds (CSCs) dissolved in DMSO

-

Reference inhibitor (e.g., Lazabemide)

-

Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.4)

-

96-well black microplates

Procedure:

-

Preparation of Reagents: Prepare working solutions of the MAO-B enzyme, substrate, Amplex Red, HRP, and test compounds in the assay buffer. A typical final concentration for benzylamine is 0.3 mM.

-

Assay Setup: In a 96-well plate, add the assay buffer, HRP, Amplex Red, and varying concentrations of the test compound or reference inhibitor.

-

Enzyme Addition: Initiate the reaction by adding the MAO-B enzyme to each well.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes), protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~530-560 nm and emission at ~590 nm. The production of hydrogen peroxide from the deamination of benzylamine by MAO-B, coupled with the HRP/Amplex Red system, generates the fluorescent product resorufin.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Workflow for MAO-B Inhibition Assay

Caption: Workflow for determining the IC50 of a CSC against MAO-B.

A2A Receptor Binding Assay (Radioligand Method)

This protocol describes a standard method for determining the affinity of a test compound for the human A2A receptor.

Objective: To determine the Ki value of a test compound for the A2A receptor.

Materials:

-

Cell membranes prepared from HEK293 cells transiently expressing the human A2A receptor.

-

Radioligand: [³H]ZM241385 (a selective A2A antagonist)

-

Non-specific binding agent: A high concentration of a non-labeled A2A antagonist (e.g., unlabeled ZM241385 or istradefylline)

-

Test compounds (CSCs) dissolved in DMSO

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Assay Setup: In test tubes, combine the cell membranes, the radioligand ([³H]ZM241385), and varying concentrations of the test compound. For determining non-specific binding, a separate set of tubes will contain the radioligand, cell membranes, and a high concentration of the non-labeled antagonist.

-

Incubation: Incubate the mixture at room temperature for a specified period (e.g., 60-120 minutes) to allow for binding equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Determine the IC50 value from a competition binding curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for A2A Receptor Binding Assay

Caption: Workflow for determining the Ki of a CSC for the A2A receptor.

Signaling Pathways

The dual inhibition of MAO-B and A2A receptors by CSCs would modulate two distinct and important signaling pathways implicated in the pathophysiology of neurodegenerative diseases.

MAO-B Signaling and Inhibition

MAO-B is an enzyme that degrades monoamines, including dopamine. Its activity is not directly part of a signaling cascade but rather regulates the levels of neurotransmitters that activate such cascades. The expression of the MAO-B gene itself can be regulated by pathways such as the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways. Inhibition of MAO-B by a CSC would lead to an increase in synaptic dopamine levels, thereby enhancing dopaminergic signaling through D1 and D2 receptors.

Caption: Inhibition of MAO-B by a CSC increases dopamine levels.

A2A Receptor Signaling and Antagonism

The A2A receptor is a Gs protein-coupled receptor. Its activation by adenosine stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). In the striatum, this signaling cascade opposes the effects of dopamine D2 receptor activation. An antagonistic CSC would block this pathway, thereby potentiating dopaminergic signaling.

Caption: Antagonism of the A2A receptor by a CSC.

Conclusion and Future Directions

The chalcone scaffold represents a versatile and promising starting point for the development of multi-target-directed ligands for neurodegenerative diseases. The extensive evidence for potent MAO-B inhibition, coupled with emerging data on A2A receptor antagonism, strongly supports the rationale for designing dual-acting CSCs.

Future research should focus on the following areas:

-

Rational Design and Synthesis: Synthesize novel chalcone derivatives designed to possess balanced, high-affinity for both MAO-B and A2A receptors. This can be achieved by integrating the structural motifs known to be important for activity at each target.

-

Comprehensive In Vitro Profiling: Screen new CSCs for their inhibitory potency against MAO-B and their antagonistic affinity for A2A receptors in parallel to establish clear structure-activity relationships for this dual activity.

-

In Vivo Evaluation: Advance lead compounds with promising dual activity into animal models of Parkinson's disease to evaluate their efficacy in improving motor symptoms and their potential for neuroprotection.

The development of chalcone-based dual inhibitors of MAO-B and A2A receptors holds significant promise for a new generation of more effective therapeutics for Parkinson's disease and other related neurodegenerative disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Chalcones as Potential Ligands for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chalcones as Potential Ligands for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-based design, synthesis, and biological activity evaluation of chalcone-piperazine derivatives as dual AChE and MAO B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Coumarin-Chalcone Hybrids as Inhibitors of MAO-B: Biological Activity and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-(3-Chlorostyryl)caffeine: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(3-Chlorostyryl)caffeine (CSC) is a potent and selective antagonist of the adenosine (B11128) A2A receptor and a notable inhibitor of monoamine oxidase B (MAO-B).[1][2] This dual functionality positions CSC as a significant compound in neuropharmacological research, particularly in the study of neurodegenerative disorders such as Parkinson's disease.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of CSC. Detailed summaries of its binding affinities, inhibitory concentrations, and in vivo effects are presented in tabular format. Furthermore, this document outlines representative experimental protocols for key assays and visualizes the associated signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and experimental application.

Chemical Structure and Physicochemical Properties

This compound is a derivative of caffeine (B1668208), belonging to the xanthine (B1682287) chemical class.[4] The structure is characterized by a caffeine scaffold substituted at the 8-position with an (E)-3-chlorostyryl group.[4]

Chemical Structure:

(A simplified 2D representation of the core structure)

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione | [4] |

| Synonyms | CSC, 8-CSC, 1,3,7-trimethyl-8-(3-chlorostyryl)xanthine | [4] |

| Molecular Formula | C₁₆H₁₅ClN₄O₂ | [4] |

| Molecular Weight | 330.77 g/mol | [4][5][6] |

| CAS Number | 147700-11-6 | [4][5] |

Biological Activity and Mechanism of Action

CSC exhibits a dual mechanism of action, functioning as both a selective adenosine A2A receptor antagonist and a monoamine oxidase B (MAO-B) inhibitor.[1][2]

Adenosine A2A Receptor Antagonism

CSC is a highly selective antagonist of the adenosine A2A receptor.[7][8][9][10][11][12] It demonstrates significantly lower affinity for other adenosine receptor subtypes, such as A₁, A₂B, and A₃.[1][9] The antagonism of the A₂A receptor by CSC has been shown to reverse the effects of A₂A agonists on adenylate cyclase activity.[8][13]

Table 2: Adenosine Receptor Binding Affinity of this compound

| Receptor Subtype | Species | Kᵢ (nM) | Selectivity (A₁/A₂A) | Reference |

| A₂A | Rat | 54 | 520-fold | [1][8][9][10][12] |

| A₁ | Rat | 28,200 | - | [1][9] |

| A₂B | - | 8,200 | - | [9] |

| A₃ | - | >10,000 | - | [9] |

Monoamine Oxidase B (MAO-B) Inhibition

In addition to its activity at adenosine receptors, CSC is a potent inhibitor of MAO-B, an enzyme involved in the metabolism of neurotransmitters like dopamine.[1][2] This inhibitory action is independent of its A₂A receptor antagonism.[2]

Table 3: Monoamine Oxidase B Inhibitory Activity of this compound

| Enzyme | Species | Kᵢ (nM) | Reference |

| MAO-B | Mouse Brain Mitochondria | ~100 | [1][2] |

| MAO-B | Baboon | 80.6 | [9] |

Neuroprotective Effects

The dual antagonism of A₂A receptors and inhibition of MAO-B by CSC confers significant neuroprotective properties. In the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease, CSC has been shown to attenuate neurotoxicity.[2][3] It achieves this by inhibiting the conversion of MPTP to its toxic metabolite MPP+ via MAO-B inhibition.[2][3]

Signaling Pathways and Experimental Workflows

Adenosine A₂A Receptor Signaling Pathway

The adenosine A₂A receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. As an antagonist, CSC blocks this pathway.

Caption: Adenosine A₂A Receptor Signaling Pathway and Inhibition by CSC.

Experimental Workflow for Radioligand Binding Assay

This workflow outlines the general procedure for determining the binding affinity of CSC to adenosine receptors.

Caption: Workflow for Radioligand Binding Assay.

Experimental Workflow for MAO-B Inhibition Assay

This workflow illustrates the steps to assess the inhibitory effect of CSC on MAO-B activity.

Caption: Workflow for MAO-B Inhibition Assay.

Experimental Protocols

The following are representative protocols for key experiments involving this compound, synthesized from available literature. These should be adapted and optimized for specific experimental conditions.

Radioligand Binding Assay for Adenosine A₂A Receptor

Objective: To determine the binding affinity (Kᵢ) of CSC for the adenosine A₂A receptor.

Materials:

-

Rat striatal membranes (source of A₂A receptors)

-

[³H]CGS 21680 (radioligand)

-

This compound (test compound)

-

NECA (non-specific binding control)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to pellet membranes. Wash and resuspend the membrane pellet in fresh assay buffer to a final protein concentration of approximately 50-100 µ g/well .

-

Assay Setup: In a 96-well plate, add assay components in triplicate for total binding, non-specific binding, and competitive binding.

-

Total Binding: Add membrane suspension, [³H]CGS 21680 (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Add membrane suspension, [³H]CGS 21680, and a high concentration of NECA (e.g., 10 µM).

-

Competitive Binding: Add membrane suspension, [³H]CGS 21680, and serial dilutions of CSC.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to allow binding to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the CSC concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylate Cyclase Activity Assay

Objective: To assess the functional antagonism of CSC at the adenosine A₂A receptor by measuring its effect on agonist-stimulated adenylyl cyclase activity.

Materials:

-

PC12 cell membranes (source of A₂A receptors and adenylyl cyclase)

-

NECA (A₂A receptor agonist)

-

This compound

-

ATP (substrate)

-

[α-³²P]ATP (tracer)

-

Assay buffer containing MgCl₂ and other cofactors

-

Reaction termination solution (e.g., trichloroacetic acid)

-

Chromatography columns (e.g., Dowex and alumina) for cAMP separation

-

Scintillation counter

Procedure:

-

Assay Setup: In reaction tubes, combine PC12 cell membranes, CSC at various concentrations, and the A₂A agonist NECA.

-

Reaction Initiation: Start the reaction by adding a mixture of ATP and [α-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-15 minutes).

-

Termination: Stop the reaction by adding a termination solution.

-

cAMP Separation: Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP and other nucleotides using sequential column chromatography.

-

Quantification: Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.

-

Data Analysis: Determine the amount of cAMP produced in the presence of the agonist and different concentrations of CSC. Calculate the Kb (equilibrium dissociation constant) for CSC from the shift in the agonist dose-response curve.

Monoamine Oxidase B (MAO-B) Inhibition Assay

Objective: To determine the inhibitory potency (Kᵢ) of CSC against MAO-B.

Materials:

-

Mouse brain mitochondria (source of MAO-B)

-

Kynuramine (MAO-B substrate)

-

This compound

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

Fluorometer or spectrophotometer

-

96-well plates

Procedure:

-

Enzyme Preparation: Isolate mitochondria from mouse brain tissue by differential centrifugation. Resuspend the mitochondrial pellet in assay buffer.

-

Assay Setup: In a 96-well plate, pre-incubate the mitochondrial suspension with various concentrations of CSC at 37°C for a short period (e.g., 15 minutes).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the MAO-B substrate, kynuramine.

-

Measurement: Monitor the formation of the fluorescent product, 4-hydroxyquinoline, over time using a fluorometer (e.g., excitation at 310 nm, emission at 400 nm).

-

Data Analysis: Calculate the initial reaction velocities from the linear phase of the fluorescence increase. Plot the percentage of MAO-B activity against the logarithm of the CSC concentration to determine the IC₅₀. The Kᵢ can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Conclusion

This compound is a valuable pharmacological tool with a well-defined dual mechanism of action. Its high selectivity for the adenosine A₂A receptor and potent inhibition of MAO-B make it a compound of significant interest for research into neurodegenerative diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of CSC and related compounds. Further investigation into its pharmacokinetic properties and in vivo efficacy in various disease models is warranted to fully elucidate its clinical applicability.

References

- 1. This compound (CSC) is a selective A2-adenosine antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound (CSC) is a selective A2-adenosine antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 7. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. commerce.bio-rad.com [commerce.bio-rad.com]

- 9. Frontiers | Adenosine A2A Receptor Stimulation Inhibits TCR-Induced Notch1 Activation in CD8+T-Cells [frontiersin.org]

- 10. benchchem.com [benchchem.com]

- 11. Adenylyl cyclase (AC) activity assay [bio-protocol.org]

- 12. Quantification of the In Vivo Potency of the Adenosine A2 Receptor Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

8-(3-Chlorostyryl)caffeine: A Dual-Action Modulator of Adenosine A2A and Monoamine Oxidase B Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

8-(3-Chlorostyryl)caffeine (CSC) is a potent and selective antagonist of the adenosine (B11128) A2A receptor and an inhibitor of monoamine oxidase B (MAO-B). Its dual mechanism of action has positioned it as a significant tool in neuroscience research, particularly in the study of neurodegenerative disorders such as Parkinson's disease. This technical guide provides a comprehensive overview of the chemical identity, biological activity, and experimental protocols related to this compound, intended for professionals in research and drug development.

Chemical Identity

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione [1].

Synonyms

This compound is known by several synonyms in scientific literature and commercial catalogs. The most common synonyms are:

-

8-CSC[1]

-

CSC[1]

-

(E)-8-(3-chlorostyryl)caffeine[1]

-

8-[(E)-2-(3-Chlorophenyl)ethenyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione[1]

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₅ClN₄O₂ | [1][3] |

| Molecular Weight | 330.77 g/mol | [1][3] |

| CAS Number | 147700-11-6 | [1][3] |

| Appearance | White solid | [4] |

| Solubility | Soluble in DMSO (>5 mg/mL) | [4] |

| Purity | ≥98% (HPLC) | [4] |

| Storage Temperature | -20°C | [3][4] |

| Adenosine A2A Receptor Affinity (Kᵢ, rat) | 54 nM | [2][3] |

| Adenosine A1 Receptor Affinity (Kᵢ, rat) | 28,200 nM | [3] |

| MAO-B Inhibition (Kᵢ) | ~100 nM | [3] |

| MAO-B Inhibition (IC₅₀) | 200 nM (human) | [5][6] |

| MAO-A Inhibition (IC₅₀) | 10 µM (human) | [5][6] |

Biological Activity and Mechanism of Action

This compound exhibits a dual mechanism of action, functioning as a selective antagonist of the adenosine A2A receptor and an inhibitor of monoamine oxidase B (MAO-B).

Adenosine A2A Receptor Antagonism

The adenosine A2A receptor is a G-protein coupled receptor that, upon activation by adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade is involved in various physiological processes, including the regulation of neurotransmitter release. In the context of Parkinson's disease, A2A receptors are highly expressed in the striatum, where they modulate dopaminergic neurotransmission. By antagonizing the A2A receptor, this compound can potentiate dopamine (B1211576) signaling, which is beneficial in conditions of dopamine deficiency. The compound has shown high selectivity for the A2A receptor over the A1 receptor[2][3].

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B is an enzyme responsible for the degradation of several monoamine neurotransmitters, with a particular preference for dopamine[7]. Inhibition of MAO-B leads to increased levels of dopamine in the brain, which is a key therapeutic strategy in the management of Parkinson's disease[7]. This compound has been demonstrated to be a potent inhibitor of MAO-B, contributing to its neuroprotective effects by preventing the breakdown of dopamine and the formation of neurotoxic byproducts[3][5].

Signaling Pathways and Experimental Workflows

Adenosine A2A Receptor Antagonism by this compound

The following diagram illustrates the antagonistic effect of this compound on the adenosine A2A receptor signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Monoamine oxidase B - Wikipedia [en.wikipedia.org]

- 3. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. login.medscape.com [login.medscape.com]

- 5. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]

- 6. Synthesis of (E)-8-(3-chlorostyryl)caffeine analogues leading to 9-deazaxanthine derivatives as dual A(2A) antagonists/MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]

The Discovery and Pharmacological Journey of 8-(3-Chlorostyryl)caffeine: An In-depth Technical Guide

An Overview for the Scientific Community: From a Novel Adenosine (B11128) A2A Antagonist to a Dual-Action Neuromodulator

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of 8-(3-Chlorostyryl)caffeine (CSC). First described in the scientific literature by 1993, CSC emerged from research into xanthine (B1682287) derivatives as a potent and highly selective antagonist of the adenosine A2A receptor.[1] Subsequent investigations revealed a dual mechanism of action, with CSC also functioning as a significant inhibitor of monoamine oxidase B (MAO-B).[2][3] This unique pharmacological profile has positioned CSC as a valuable research tool and a lead compound in the exploration of therapeutic strategies for neurodegenerative disorders, particularly Parkinson's disease.

This document details the synthetic pathways, key quantitative data from pivotal experiments, and the intricate signaling pathways influenced by CSC. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the scientific journey of this significant molecule.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Selectivity vs. A1 | Reference |

| Adenosine A2A | Rat | Striatum | [3H]CGS 21680 | 54 | 520-fold | [1][4][5] |

| Adenosine A1 | Rat | Cerebral Cortex | [3H]DPCPX | 28,000 | - | [1] |

| Adenosine A2B | - | - | - | 8,200 | - | [1] |

| Adenosine A3 | - | - | - | >10,000 | - | [1] |

Table 2: Functional Antagonism and Enzyme Inhibition by this compound

| Assay Type | Target | Species/System | Kb (nM) / IC50 (nM) | Notes | Reference |

| Adenylate Cyclase Assay | Adenosine A2A Receptor | Rat Pheochromocytoma Cells | 60 (Kb) | 22-fold selective vs. A1 | [4][5] |

| Adenylate Cyclase Assay | Adenosine A1 Receptor | Rat Adipocytes | 1,300 (Kb) | - | [4][5] |

| MAO-B Inhibition | Baboon | - | 80.6 (Ki) | Potent inhibition | [1] |

| MAO-B Inhibition | Mouse Brain Mitochondria | - | 100 (Ki) | Specific inhibition | [2] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Effect Measured | Dose | Outcome | Reference |

| NIH Mice | Reversal of A2A agonist (APEC)-induced locomotor depression | 1 mg/kg (i.p.) | Shifted ED50 of APEC from 20 µg/kg to 190 µg/kg | [4] |

| NIH Mice | Stimulation of locomotor activity | 5 mg/kg (i.p.) | 22% increase over control | [4] |

| MPTP Mouse Model of Parkinson's Disease | Neuroprotection | Not specified | Attenuated MPTP-induced neurotoxicity | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that generally follows the Traube purine (B94841) synthesis or a Suzuki cross-coupling reaction. A common approach involves the condensation of a 5,6-diaminouracil (B14702) derivative with 3-chlorocinnamic acid, followed by cyclization.

Example Protocol (based on general 8-styrylxanthine synthesis):

-

Preparation of 5,6-diamino-1,3-dimethyluracil (B14760): This intermediate is synthesized from 1,3-dimethyluracil (B184088) through nitrosation followed by reduction.

-

Condensation: 5,6-diamino-1,3-dimethyluracil is reacted with 3-chlorocinnamic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

-

Cyclization: The resulting amide intermediate is then cyclized to form the xanthine ring system. This can be achieved by heating in a high-boiling point solvent or by using a dehydrating agent.

-

N-methylation (if necessary): If the starting uracil (B121893) is not already N7-methylated (as in the case of caffeine), a final methylation step using a methylating agent like methyl iodide is performed to yield this compound.

Adenosine A2A Receptor Radioligand Binding Assay

This assay determines the binding affinity of CSC for the adenosine A2A receptor.

-

Membrane Preparation: Membranes are prepared from a source rich in A2A receptors, such as rat striatum or cells engineered to express the receptor (e.g., HEK293 cells).

-

Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 7.4.

-

Incubation: Membranes are incubated with a specific A2A radioligand (e.g., [3H]CGS 21680) and varying concentrations of CSC.

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled A2A agonist or antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined from competition curves and converted to a Ki value using the Cheng-Prusoff equation.

Monoamine Oxidase B (MAO-B) Inhibition Assay

This assay measures the ability of CSC to inhibit the enzymatic activity of MAO-B.

-

Enzyme Source: MAO-B can be obtained from mitochondrial preparations of tissues like the liver or brain, or as a recombinant enzyme.

-

Substrate: A specific substrate for MAO-B, such as benzylamine (B48309) or kynuramine (B1673886), is used.

-

Assay Principle: The assay measures the product of the MAO-B catalyzed reaction. This can be done spectrophotometrically or fluorometrically. For example, the oxidation of kynuramine produces a fluorescent product.

-

Procedure: The MAO-B enzyme is pre-incubated with varying concentrations of CSC. The reaction is then initiated by the addition of the substrate.

-

Measurement: The rate of product formation is measured over time.

-

Data Analysis: The IC50 value, which is the concentration of CSC that inhibits 50% of the MAO-B activity, is determined from the dose-response curve.

Adenylate Cyclase Functional Assay

This assay assesses the functional antagonism of CSC at the A2A receptor.

-

Cell System: Cells expressing the adenosine A2A receptor and a functional adenylyl cyclase signaling pathway are used (e.g., PC12 cells).

-

Principle: A2A receptor activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). An antagonist will block this agonist-induced increase.

-

Procedure: Cells are pre-incubated with varying concentrations of CSC. They are then stimulated with a known A2A receptor agonist (e.g., NECA).

-

cAMP Measurement: The reaction is stopped, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).

-

Data Analysis: The ability of CSC to inhibit the agonist-induced cAMP production is quantified, and the Kb (inhibitor constant) is calculated.

In Vivo Locomotor Activity Assay

This assay evaluates the effect of CSC on spontaneous movement in rodents.

-

Animals: Mice are commonly used for this assay.

-

Apparatus: Locomotor activity is measured in an open-field arena equipped with infrared beams to automatically track the animal's movement.

-

Procedure:

-

Habituation: Animals are first habituated to the testing environment to reduce novelty-induced hyperactivity.

-

Drug Administration: CSC is administered via an appropriate route (e.g., intraperitoneal injection).

-

Data Recording: Immediately after administration, the animal is placed in the open-field arena, and its locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a set period.

-

-

Data Analysis: The locomotor activity of the CSC-treated group is compared to a vehicle-treated control group. To test for A2A antagonism, CSC can be administered prior to an A2A agonist that typically suppresses locomotor activity, and the reversal of this suppression is measured.

Visualizing the Science: Diagrams and Pathways

The following diagrams illustrate the key concepts and processes related to the discovery and mechanism of action of this compound.

References

- 1. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Locomotor Activity Studies in Mice [bio-protocol.org]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Expt 11 Effect of drugs on locomotor activity using actophotometer | PPTX [slideshare.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

The Neuroprotective Potential of 8-(3-Chlorostyryl)caffeine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(3-Chlorostyryl)caffeine (CSC) is a potent and selective antagonist of the adenosine (B11128) A2A receptor and an inhibitor of monoamine oxidase B (MAO-B).[1][2][3] This dual mechanism of action positions CSC as a compelling candidate for neuroprotective therapies, particularly in the context of neurodegenerative conditions such as Parkinson's disease. This technical guide provides a comprehensive overview of the neuroprotective properties of CSC, including its pharmacological profile, key experimental data, detailed methodologies for in vitro and in vivo studies, and an exploration of its underlying signaling pathways.

Core Pharmacological Data

The neuroprotective effects of this compound are rooted in its specific interactions with key molecular targets in the central nervous system. The following tables summarize the quantitative data on CSC's binding affinities and inhibitory concentrations.

| Target | Species | K_i_ (nM) | Reference |

| Adenosine A2A Receptor | Rat | 54 | [1][4] |

| Adenosine A1 Receptor | Rat | 28200 | [1][2] |

| Monoamine Oxidase B (MAO-B) | Mouse | 100 | [1][5] |

Table 1: Binding Affinities (K_i_) of this compound. This table illustrates the high selectivity of CSC for the adenosine A2A receptor over the A1 receptor.

| Target | Species | IC_50_ (nM) | Reference |

| Monoamine Oxidase B (MAO-B) | Human | ~200 |

Table 2: Inhibitory Concentration (IC_50_) of this compound. This table highlights the potent inhibitory effect of CSC on MAO-B.

Signaling Pathways and Mechanism of Action

The neuroprotective properties of CSC are attributed to its dual engagement of two critical pathways implicated in neuronal survival and degeneration.

Adenosine A2A Receptor Antagonism

In the brain, adenosine A2A receptors are highly expressed in the striatum, a region crucial for motor control. Activation of these receptors can modulate glutamatergic and dopaminergic neurotransmission, often contributing to excitotoxicity in pathological conditions. By blocking A2A receptors, CSC is thought to confer neuroprotection through several downstream mechanisms, including the reduction of glutamate (B1630785) release and the modulation of glial cell activation.

Monoamine Oxidase B (MAO-B) Inhibition

MAO-B is a key enzyme in the metabolic pathway of dopamine (B1211576) and is also responsible for the bioactivation of certain neurotoxins. In the context of Parkinson's disease models, MAO-B metabolizes 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) into its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+), which selectively destroys dopaminergic neurons. CSC's inhibition of MAO-B directly blocks this toxic conversion. Furthermore, inhibiting MAO-B can independently offer neuroprotection by reducing oxidative stress arising from dopamine metabolism.

References

- 1. modelorg.com [modelorg.com]

- 2. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional mechanism of neuroprotection by inhibitors of type B monoamine oxidase in Parkinson’s disease | Semantic Scholar [semanticscholar.org]

- 5. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]

In Vitro Selectivity Profile of 8-(3-Chlorostyryl)caffeine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(3-Chlorostyryl)caffeine (CSC) is a xanthine (B1682287) derivative recognized as a potent and selective antagonist of the adenosine (B11128) A2A receptor. This technical guide provides a comprehensive overview of the in vitro selectivity profile of CSC, presenting key quantitative data on its binding affinities and functional activities. Detailed experimental protocols for the principal assays are provided, alongside graphical representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological characterization.

Introduction

This compound, a derivative of caffeine, has been extensively studied for its selective antagonism at the adenosine A2A receptor, a key target in the central nervous system and periphery.[1][2][3][4] Its ability to selectively block A2A receptors has made it a valuable research tool for investigating the physiological and pathophysiological roles of this receptor subtype. In addition to its primary activity, CSC has also been shown to exhibit inhibitory effects on monoamine oxidase B (MAO-B).[5] This dual activity has garnered interest in its potential therapeutic applications, particularly in neurodegenerative disorders like Parkinson's disease. This document serves as a technical resource, summarizing the critical in vitro data and methodologies used to establish the selectivity profile of CSC.

Quantitative Selectivity Profile

The in vitro selectivity of this compound has been primarily characterized through radioligand binding assays to determine its affinity for various adenosine receptor subtypes and enzyme inhibition assays. The data consistently demonstrates a high selectivity for the adenosine A2A receptor.

Adenosine Receptor Binding Affinity

The binding affinity of CSC for different rat adenosine receptor subtypes is summarized in the table below. The data highlights a significant selectivity for the A2A receptor over A1, A2B, and A3 receptors.

| Receptor Subtype | Tissue Source | Ki (nM) | Selectivity (fold vs. A2A) | Reference |

| A2A | Rat Striatum | 54 | - | [1] |

| A1 | Rat Cerebral Cortex | 28,000 (or 28,200) | 518.5 (or 522) | [1] |

| A2B | - | 8,200 | 151.9 | [6] |

| A3 | - | >10,000 | >185 | [6] |

Monoamine Oxidase B (MAO-B) Inhibition

CSC has also been identified as a potent inhibitor of MAO-B.

| Enzyme | Source | Ki (nM) | Reference |

| MAO-B | Mouse Brain Mitochondria | 100 | [5] |

| MAO-B | Baboon | 80.6 | [6] |

Functional Activity

The antagonistic properties of CSC have been confirmed in functional assays measuring the inhibition of adenylyl cyclase activity.

| Receptor Subtype | Cell Type | Assay | Kb (nM) | Selectivity (fold vs. A2A) | Reference |

| A2A | Rat Pheochromocytoma (PC12) cells | Adenylate Cyclase Inhibition | 60 | - | [1][2] |

| A1 | Rat Adipocytes | Adenylate Cyclase Inhibition | 1,300 | 21.7 | [1][2] |

Experimental Protocols

The following sections detail the generalized methodologies for the key in vitro assays used to characterize the selectivity profile of this compound.

Radioligand Binding Assays for Adenosine Receptors

These assays are designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Objective: To determine the affinity of CSC for adenosine A1 and A2A receptors.

Materials:

-

Membrane Preparations: Membranes from rat cerebral cortex (for A1 receptors) and rat striatum (for A2A receptors). Alternatively, membranes from cell lines expressing the specific human adenosine receptor subtypes (e.g., CHO or HEK293 cells) can be used.[7][8][9]

-

Radioligands: [3H]DPCPX or [3H]CCPA for A1 receptors; [3H]CGS 21680 or [3H]ZM241385 for A2A receptors.[7][8][10]

-

Test Compound: this compound (CSC) at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-selective adenosine receptor agonist like NECA (5'-N-ethylcarboxamidoadenosine) or a selective antagonist for the specific receptor subtype.[9][10]

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[10]

-

Filtration System: Glass fiber filters (e.g., GF/B) and a vacuum filtration manifold.[10]

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Incubation: In assay tubes, combine the membrane preparation, radioligand at a concentration close to its Kd, and varying concentrations of CSC or the non-specific binding control.

-

The total binding is determined in the absence of CSC, while non-specific binding is measured in the presence of a high concentration of an unlabeled ligand.[10]

-

Incubate the mixture at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).[2]

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.[10]

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (concentration of CSC that inhibits 50% of the specific binding) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow.

Adenylate Cyclase Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced stimulation or inhibition of adenylyl cyclase, the enzyme responsible for cAMP production.

Objective: To determine the functional antagonist potency (Kb) of CSC at adenosine A1 and A2A receptors.

Materials:

-

Cell Preparations: Membranes from rat pheochromocytoma (PC12) cells (for A2A) and rat adipocytes (for A1).[1]

-

Agonist: A non-selective adenosine receptor agonist like NECA for A2A stimulation, or an A1-selective agonist like N6-phenylisopropyladenosine for A1 inhibition.[1]

-

Test Compound: this compound (CSC) at various concentrations.

-

cAMP Assay Kit: A commercially available kit for the quantification of cyclic AMP (e.g., HTRF, ELISA).[11]

-

Phosphodiesterase Inhibitor: To prevent the degradation of cAMP (e.g., rolipram).[9]

Procedure:

-

Pre-incubation: Incubate the cell membranes with various concentrations of CSC.

-

Agonist Stimulation: Add a fixed concentration of the appropriate agonist to stimulate (for A2A) or inhibit (for A1) adenylyl cyclase activity.

-

Incubation: Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

Termination: Stop the reaction, typically by heat inactivation or the addition of a stop solution.

-

cAMP Quantification: Measure the amount of cAMP produced using a suitable assay kit.

-

Data Analysis: Plot the agonist dose-response curves in the presence of different concentrations of CSC. The antagonist dissociation constant (Kb) can be calculated using the Schild equation.

Adenosine Receptor Signaling Pathways.

Monoamine Oxidase B (MAO-B) Inhibition Assay

This assay determines the inhibitory potency of a compound on the enzymatic activity of MAO-B.

Objective: To determine the Ki of CSC for MAO-B.

Materials:

-

Enzyme Source: Mouse brain mitochondria or recombinant human MAO-B.[5]

-

Substrate: A specific substrate for MAO-B, such as kynuramine (B1673886) or benzylamine.

-

Test Compound: this compound (CSC) at various concentrations.

-

Detection System: A spectrophotometer or fluorometer to measure the product of the enzymatic reaction.

Procedure:

-

Pre-incubation: Pre-incubate the enzyme source with various concentrations of CSC.

-

Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

-

Incubation: Incubate the mixture at 37°C for a specific time.

-

Reaction Termination: Stop the reaction.

-

Product Quantification: Measure the amount of product formed.

-

Data Analysis: Calculate the percentage of inhibition for each CSC concentration. Determine the IC50 value and subsequently the Ki value using appropriate enzyme kinetic models.

Conclusion

The in vitro data for this compound unequivocally establish it as a highly selective adenosine A2A receptor antagonist. Its approximately 520-fold higher affinity for the A2A receptor compared to the A1 receptor, coupled with its functional antagonism of A2A-mediated adenylyl cyclase stimulation, underscores its utility as a specific pharmacological tool.[1][2][3][4] Furthermore, its potent inhibition of MAO-B presents a secondary activity that may contribute to its overall pharmacological profile and therapeutic potential. The detailed methodologies provided in this guide offer a framework for the replication and extension of these seminal findings in the fields of pharmacology and drug discovery.

References

- 1. This compound (CSC) is a selective A2-adenosine antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (CSC) is a selective A2-adenosine antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CMD Biosceinces [cmdbioscience.com]

- 5. This compound may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Chlorostyrylcaffeine - Wikipedia [en.wikipedia.org]

- 7. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. innoprot.com [innoprot.com]

Unveiling the Molecular Interactions of 8-(3-Chlorostyryl)caffeine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(3-Chlorostyryl)caffeine (CSC) is a potent and selective antagonist of the adenosine (B11128) A2A receptor and an inhibitor of monoamine oxidase B (MAO-B).[1][2] This dual pharmacological profile has positioned CSC as a significant tool in neuroscience research, particularly in the study of neurodegenerative disorders such as Parkinson's disease.[3][4] This technical guide provides an in-depth overview of the molecular targets of CSC, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Core Molecular Targets and Quantitative Affinity

The primary molecular targets of this compound are the adenosine A2A receptor and the enzyme monoamine oxidase B (MAO-B). CSC exhibits high affinity and selectivity for the A2A receptor over other adenosine receptor subtypes.

| Target | Species | K_i_ (nM) | Selectivity vs. A1 | Reference |